
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of dibenzodiazepines, which are characterized by their unique structural framework and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine typically involves the condensation of 3-dimethylaminopropylmagnesium chloride with a suitable dibenzodiazepine precursor . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: This compound is employed in studies related to cellular signaling and molecular interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazothiazoles: Studied for their potential as therapeutic agents.
Uniqueness
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine is unique due to its specific structural features and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
2204-57-1 |
|---|---|
Fórmula molecular |
C18H23N3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-(6,11-dihydrobenzo[b][1,4]benzodiazepin-5-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-14-15-8-3-4-9-16(15)19-17-10-5-6-11-18(17)21/h3-6,8-11,19H,7,12-14H2,1-2H3 |
Clave InChI |
CGDLRXBBGWBJAK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1CC2=CC=CC=C2NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)
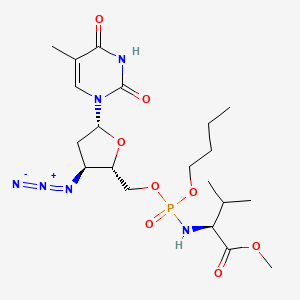
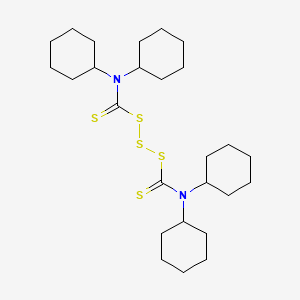

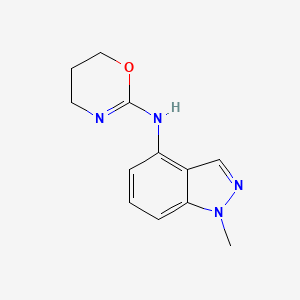
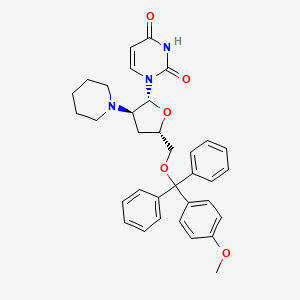
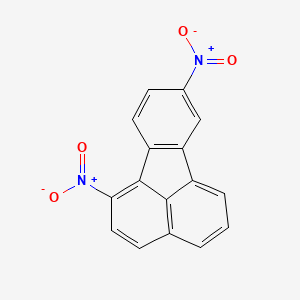
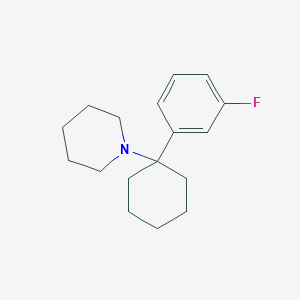

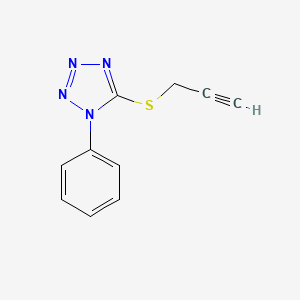


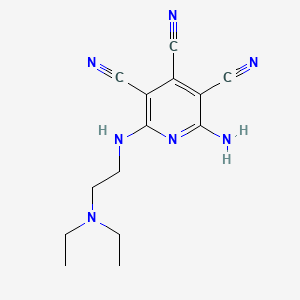
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
